molecular formula C7H12N2O B6145877 1-tert-butyl-1H-pyrazol-3-ol CAS No. 946572-01-6

1-tert-butyl-1H-pyrazol-3-ol

Cat. No.: B6145877
CAS No.: 946572-01-6
M. Wt: 140.2
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Description

1-tert-butyl-1H-pyrazol-3-ol is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a hydroxyl group. This compound is part of the pyrazole family, known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazol-3-ol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is often catalyzed by transition metals or other catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and efficient reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkyl or acyl pyrazole derivatives .

Scientific Research Applications

1-tert-butyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

  • 3-tert-Butyl-1H-pyrazole
  • 1-Phenylpyrazole
  • 3,5-Di-tert-butyl-1H-pyrazole

Comparison: 1-tert-butyl-1H-pyrazol-3-ol is unique due to the presence of a hydroxyl group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-tert-butyl-1H-pyrazole lacks the hydroxyl group, resulting in different reactivity and applications .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Properties

CAS No.

946572-01-6

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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